molecular formula C8H5NO2S B1196029 4-Isothiocyanatobenzoic acid CAS No. 2131-62-6

4-Isothiocyanatobenzoic acid

Cat. No. B1196029
Key on ui cas rn: 2131-62-6
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367857B2

Procedure details

Carbon disulfide (0.67 mL, 11 mmol) was added to a mixture comprising 4-aminobenzoic acid (0.50 g, 3.6 mmol), N,N-dimethylformamide (6.3 mL) and triethylamine (1.3 mL, 9.3 mmol), followed by stirring at room temperature for 4 hours. To the obtained reaction mixture, bromine (0.20 mL, 3.8 mmol) was dropwise added over a period of 20 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (3.6 mL), sodium sulfite (0.092 g, 0.72 mmol) and water (5.0 mL) were added and mixed. Then, ethyl acetate (15 mL) was added, and the solid was collected by filtration and washed with ethyl acetate (1.0 mL). Obtained crystals were dried under reduced pressure at 50° C. to obtain 4-isothiocyanatobenzoic acid as a slightly yellow solid (0.16 g, yield: 25%, HPLC purity: 94%, HPLC retention time: 3.7 min).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0.092 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.C(N(CC)CC)C.BrBr.Cl.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O.CN(C)C=O>[N:4]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[C:1]=[S:3] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.092 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added over a period of 20 minutes at 0° C.
Duration
20 min
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for further two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (1.0 mL)
CUSTOM
Type
CUSTOM
Details
Obtained crystals
CUSTOM
Type
CUSTOM
Details
were dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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